1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
Description
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is an organic compound that features a urea moiety linked to thiophene and pyridine rings
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-14-2-1-6-21-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h1-8,10H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEUCBWZBHQRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves the reaction of thiophene derivatives with pyridine derivatives under specific conditions. One common method includes:
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea have shown promising biological activities, including:
- Anti-inflammatory Properties : Studies have suggested that derivatives of thiophene and pyridine can reduce inflammation, potentially useful in treating conditions such as arthritis.
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The urea group's ability to enhance binding affinity to nucleic acids may contribute to this activity.
- Urease Inhibition : The presence of the urea functional group positions this compound as a potential urease inhibitor. Urease inhibitors are significant in treating conditions like kidney stones and certain infections.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea:
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds:
Similar Compounds:
Biological Activity
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves the reaction of thiophene derivatives with pyridine-based compounds. The general synthetic route can be summarized as follows:
- Formation of Thiophene Derivatives : The thiophene ring is synthesized through cyclization reactions.
- Pyridine Attachment : The pyridine moiety is introduced via nucleophilic substitution reactions.
- Urea Formation : The final step involves the formation of the urea linkage through reaction with isocyanates or carbamates.
Anticancer Properties
Research has indicated that compounds containing thiophene and pyridine moieties exhibit significant anticancer activity. For instance, a related study showed that urea derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 15 to 30 μM .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 15.9 |
| Compound B | EKVX (Lung) | 21.5 |
| Compound C | OVCAR-4 (Ovarian) | 25.9 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study reported that thiourea derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
| K. pneumoniae | 48 |
The biological activity of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can be attributed to its ability to form hydrogen bonds and interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance .
Case Study 1: Antitumor Activity
In a recent study, a series of thiourea derivatives were tested for their antitumor activity against several cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, suggesting that modifications in the thiophene and pyridine structures could enhance their therapeutic profiles .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiourea derivatives against pathogenic bacteria. The findings revealed that some compounds were comparable to standard antibiotics in terms of inhibition zones, indicating their potential as alternative antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
